molecular formula C9H17NO2 B1344829 1-(4-Hydroxypiperidin-1-yl)butan-1-one CAS No. 202647-18-5

1-(4-Hydroxypiperidin-1-yl)butan-1-one

Cat. No.: B1344829
CAS No.: 202647-18-5
M. Wt: 171.24 g/mol
InChI Key: LWFBGOMJEYADOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Hydroxypiperidin-1-yl)butan-1-one is an organic compound with the molecular formula C9H17NO2 It is characterized by a piperidine ring substituted with a hydroxyl group and a butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Hydroxypiperidin-1-yl)butan-1-one can be synthesized through several methods. One common approach involves the reaction of 4-hydroxypiperidine with butanone under controlled conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction is carried out at a specific temperature and pressure to optimize yield and purity.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps, such as distillation or crystallization, are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxypiperidin-1-yl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the butanone moiety can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 1-(4-oxopiperidin-1-yl)butan-1-one.

    Reduction: Formation of 1-(4-hydroxypiperidin-1-yl)butanol.

    Substitution: Formation of 1-(4-chloropiperidin-1-yl)butan-1-one or similar derivatives.

Scientific Research Applications

1-(4-Hydroxypiperidin-1-yl)butan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxypiperidin-1-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the piperidine ring play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Hydroxypiperidin-1-yl)butan-1-one can be compared to other similar compounds, such as:

    1-(4-Hydroxypiperidin-1-yl)propan-1-one: Similar structure but with a shorter carbon chain.

    1-(4-Hydroxypiperidin-1-yl)pentan-1-one: Similar structure but with a longer carbon chain.

    1-(4-Hydroxypiperidin-1-yl)butan-2-one: Similar structure but with the hydroxyl group in a different position.

Uniqueness: this compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

IUPAC Name

1-(4-hydroxypiperidin-1-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-3-9(12)10-6-4-8(11)5-7-10/h8,11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFBGOMJEYADOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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